molecular formula C20H23NO6 B1440498 Boc-L-thyronine CAS No. 1213135-25-1

Boc-L-thyronine

Cat. No.: B1440498
CAS No.: 1213135-25-1
M. Wt: 373.4 g/mol
InChI Key: RUQLVQSODALTBB-KRWDZBQOSA-N
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Description

Boc-L-thyronine is a derivative of L-thyronine, a compound related to thyroid hormones. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions .

Mechanism of Action

Target of Action

Boc-L-thyronine, also known as Levothyroxine, is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . The primary targets of this compound are specific nuclear receptors known as thyroid receptors (TRs) . These receptors are present in nearly every cell of the body, but they have a particularly strong effect on the cardiac system .

Mode of Action

This compound acts mainly by binding to these specific nuclear receptors (TRs) . This binding leads to a series of changes in the cell, including the modulation of specific genes. This gene modulation is mediated via nuclear formation of complexes between this compound and nuclear thyroid hormone receptor (TR) proteins, and the subsequent occupancy of regulatory complexes (composed of TR and other nucleoproteins) at thyroid hormone response elements on hormone-responsive genes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the “calorigenic effect” . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that thyroid hormones like T3 and T4 are known to have complex pharmacokinetics, involving transport into target cells, conversion between different forms, and eventual excretion .

Result of Action

The result of this compound’s action at the molecular and cellular level is a wide range of physiological effects. These include increased heart rate, cardiac output, and systemic vascular resistance, which are closely linked to thyroid status . Other effects of this compound include improved serum lipid profiles and reduced body fat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial for thyroid hormone synthesis . Moreover, the action of this compound in adipose tissue has re-gained increasing interest for understanding energy homeostasis due to the increasing incidence of obesity worldwide .

Biochemical Analysis

Biochemical Properties

Boc-L-thyronine plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with various enzymes and proteins, including thyroid hormone receptors and deiodinases. These interactions are crucial for the regulation of thyroid hormone activity and metabolism. This compound can act as a substrate or inhibitor in these reactions, influencing the activity of enzymes such as deiodinases, which are responsible for the activation and deactivation of thyroid hormones .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the transcriptional activity of thyroid hormone-responsive genes by interacting with thyroid hormone receptors in the nucleus. This interaction can lead to changes in the expression of genes involved in metabolism, growth, and development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as thyroid hormone receptors and deiodinases. This compound can bind to these receptors, modulating their activity and influencing the transcription of target genes. Additionally, this compound can inhibit or activate enzymes involved in thyroid hormone metabolism, leading to changes in the levels of active thyroid hormones in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance thyroid hormone activity, leading to beneficial effects on metabolism and growth. At high doses, this compound can cause toxic or adverse effects, such as disruptions in thyroid hormone balance and metabolic dysfunction. These threshold effects are important considerations in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases, which are responsible for the conversion of thyroid hormones into their active or inactive forms. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction is crucial for maintaining the balance of thyroid hormones in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, monocarboxylate transporter 8 (MCT8) is known to facilitate the uptake and efflux of thyroid hormones, including this compound, across cell membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biochemical activity .

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with thyroid hormone receptors to modulate gene expression. This localization is crucial for its role in regulating cellular processes and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-thyronine typically involves the protection of the amino group of L-thyronine using a tert-butoxycarbonyl (Boc) group. One common method involves mixing L-thyronine with an aqueous solution of potassium hydroxide and adding di-tert-butyl dicarbonate ((Boc)₂O) in batches. The reaction is controlled to obtain this compound with high yield . This method is cost-effective, simple, and suitable for industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-L-thyronine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various protected or functionalized derivatives .

Scientific Research Applications

Boc-L-thyronine has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is studied for its potential effects on cellular processes and metabolism.

    Medicine: this compound is investigated for its potential role in drug development, particularly for treating metabolic disorders and obesity.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Boc-L-thyronine can be compared with other similar compounds, such as:

    L-thyronine: The unprotected form of the compound, which lacks the Boc group.

    3,5-diiodo-L-thyronine: A derivative with different iodine substitutions, affecting its biological activity.

    3,3’,5-triiodo-L-thyronine (T3): An active thyroid hormone with significant physiological effects.

This compound is unique due to the presence of the Boc protecting group, which allows for specific synthetic and research applications. This makes it a valuable compound in various fields of study .

Properties

IUPAC Name

(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQLVQSODALTBB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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